molecular formula C44H60Cl3N7O8 B15142172 3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide

3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide

Cat. No.: B15142172
M. Wt: 921.3 g/mol
InChI Key: YHYDTQJONWOZGU-JLIQURBDSA-N
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Description

3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide typically involves multi-step organic synthesis. Each step may require specific reagents, catalysts, and conditions such as temperature and pH control. Detailed synthetic routes would be available in specialized chemical literature or patents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxy groups may yield ketones, while substitution of chloro groups may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structure suggests potential as a ligand in biochemical assays.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. The presence of multiple functional groups suggests potential activity as a drug candidate, possibly targeting specific enzymes or receptors.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-hydroxybenzamide: A simpler analog with fewer functional groups.

    N-cyclopentyl-3-chloro-4-hydroxybenzamide: Another analog with a different substitution pattern.

    6-(diethylamino)-1-(ethynylamino)-1-oxohexane: A compound with similar functional groups but different overall structure.

Uniqueness

The uniqueness of 3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide lies in its complex structure, which combines multiple functional groups and chiral centers

Properties

Molecular Formula

C44H60Cl3N7O8

Molecular Weight

921.3 g/mol

IUPAC Name

3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide

InChI

InChI=1S/C44H60Cl3N7O8/c1-6-26(5)37(43(61)49-33(16-12-13-19-54(8-3)9-4)41(59)51-35(25-55)40(58)48-7-2)52-44(62)38(28-14-10-11-15-28)53-42(60)34(21-27-17-18-36(56)32(47)20-27)50-39(57)29-22-30(45)24-31(46)23-29/h2,17-18,20,22-24,26,28,33-35,37-38,55-56H,6,8-16,19,21,25H2,1,3-5H3,(H,48,58)(H,49,61)(H,50,57)(H,51,59)(H,52,62)(H,53,60)/t26-,33-,34-,35-,37-,38-/m0/s1

InChI Key

YHYDTQJONWOZGU-JLIQURBDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN(CC)CC)C(=O)N[C@@H](CO)C(=O)NC#C)NC(=O)[C@H](C1CCCC1)NC(=O)[C@H](CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN(CC)CC)C(=O)NC(CO)C(=O)NC#C)NC(=O)C(C1CCCC1)NC(=O)C(CC2=CC(=C(C=C2)O)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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